2-(Tert-Butyl)Phenyl Isocyanate
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Overview
Description
2-(Tert-Butyl)Phenyl Isocyanate is an organic compound with the molecular formula C11H13NO. It is a derivative of phenyl isocyanate, where a tert-butyl group is attached to the phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Synthetic Routes and Reaction Conditions:
Substitution Method: One common method for synthesizing isocyanates involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone, and tetrabutylammonium cyanate in acetonitrile. This method is highly selective for converting primary alcohols to alkyl isocyanates.
Oxidation of Isonitriles: Another method involves the oxidation of isonitriles to isocyanates using dimethyl sulfoxide as the oxidant, catalyzed by trifluoroacetic anhydride. This process is efficient and forms dimethyl sulfide as the only byproduct.
Industrial Production Methods:
- Industrially, isocyanates are often produced through the phosgenation of amines. This involves reacting an amine with phosgene to form the corresponding isocyanate and hydrogen chloride as a byproduct.
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the isocyanate group reacts with nucleophiles such as amines to form ureas.
Cycloaddition Reactions: It can also participate in cycloaddition reactions, such as the [2+2] cycloaddition with phosphagermaallene to yield 1-oxa-2-germacyclobutane.
Common Reagents and Conditions:
Nucleophiles: Amines are common nucleophiles that react with isocyanates to form ureas.
Catalysts: Trifluoroacetic anhydride and dimethyl sulfoxide are used as catalysts in oxidation reactions.
Major Products:
- The major products formed from these reactions include ureas and cycloaddition products like 1-oxa-2-germacyclobutane.
Scientific Research Applications
2-(Tert-Butyl)Phenyl Isocyanate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of ureas and carbamates.
Biology: In biological research, it is used to modify proteins and other biomolecules through isocyanate chemistry.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers, coatings, and adhesives due to its reactivity with nucleophiles.
Mechanism of Action
The mechanism of action of 2-(Tert-Butyl)Phenyl Isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and reacts readily with nucleophiles such as amines, alcohols, and thiols. This reaction forms a covalent bond between the isocyanate carbon and the nucleophile, resulting in the formation of ureas, carbamates, or thiocarbamates.
Comparison with Similar Compounds
Phenyl Isocyanate: Lacks the tert-butyl group, making it less sterically hindered and more reactive.
tert-Butyl Isocyanate: Contains a tert-butyl group but lacks the phenyl ring, resulting in different reactivity and applications.
Uniqueness:
- The presence of both the tert-butyl group and the phenyl ring in 2-(Tert-Butyl)Phenyl Isocyanate provides a unique combination of steric hindrance and reactivity, making it useful in specific synthetic applications where controlled reactivity is desired.
Properties
IUPAC Name |
1-tert-butyl-2-isocyanatobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,3)9-6-4-5-7-10(9)12-8-13/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQNLONQWMLAQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370887 |
Source
|
Record name | 2-tert-Butylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56309-60-5 |
Source
|
Record name | 2-tert-Butylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-tert-Butylphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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